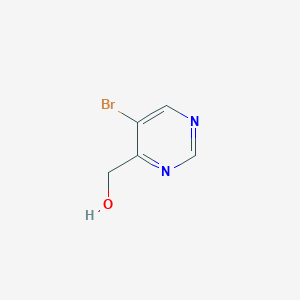

(5-Bromopyrimidin-4-yl)methanol

Description

Structure

3D Structure

Properties

IUPAC Name |

(5-bromopyrimidin-4-yl)methanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5BrN2O/c6-4-1-7-3-8-5(4)2-9/h1,3,9H,2H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTNGUJARERCBBD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=NC=N1)CO)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5BrN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00680967 | |

| Record name | (5-Bromopyrimidin-4-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00680967 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.01 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

811450-15-4 | |

| Record name | (5-Bromopyrimidin-4-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00680967 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

(5-Bromopyrimidin-4-yl)methanol synthesis pathway

An In-Depth Technical Guide to the Synthesis of (5-Bromopyrimidin-4-yl)methanol

Executive Summary

This compound is a crucial heterocyclic building block in medicinal chemistry and drug development. Its structure, featuring a reactive brominated pyrimidine core and a primary alcohol functional group, makes it a versatile intermediate for the synthesis of complex molecules, particularly kinase inhibitors and other pharmacologically active compounds.[1][2] This guide provides a comprehensive overview of the principal synthetic pathways to this compound, designed for researchers, chemists, and professionals in the field. We will dissect two primary, field-proven synthetic strategies, offering in-depth mechanistic insights, comparative analysis, and detailed experimental protocols to ensure scientific integrity and practical applicability. The discussed routes originate from foundational starting materials, focusing on the reduction of 5-bromopyrimidine-4-carboxylic acid derivatives and a more contemporary approach involving a Minisci radical reaction.

Introduction

The Pyrimidine Scaffold in Medicinal Chemistry

The pyrimidine ring system is a cornerstone of heterocyclic chemistry, forming the structural basis for nucleobases such as cytosine, thymine, and uracil in DNA and RNA.[3][4] This inherent biological relevance has made pyrimidine derivatives a focal point of pharmaceutical research, leading to the development of numerous successful drugs across various therapeutic areas, including oncology (e.g., Gleevec®), virology (e.g., Etravirine®), and antimicrobials (e.g., Trimethoprim).[2] The ability of the pyrimidine scaffold to engage in diverse biological interactions, particularly hydrogen bonding, makes it an attractive framework for designing targeted therapies.[5]

This compound: A Key Synthetic Intermediate

This compound (CAS No: 811450-15-4)[6] has emerged as a significant intermediate. The bromine atom at the C5 position provides a synthetic handle for a variety of cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the introduction of diverse substituents.[2][7] Simultaneously, the methanol group at the C4 position can be further functionalized, for instance, through etherification to link to other molecular fragments, a common strategy in the synthesis of potent dual endothelin receptor antagonists and kinase inhibitors.[8][9] The strategic placement of these two functional groups enables the construction of complex molecular architectures from a single, versatile core.

Retrosynthetic Analysis

A logical retrosynthetic analysis of this compound reveals several potential disconnections. The primary alcohol functionality can be traced back to the reduction of a corresponding aldehyde, ester, or carboxylic acid. These precursors, in turn, can be synthesized from more fundamental starting materials like 5-bromopyrimidine. This analysis forms the basis for the two major synthetic strategies detailed in this guide.

Caption: Retrosynthetic analysis of this compound.

Key Synthetic Pathways

Two predominant pathways for the synthesis of this compound have been established in the literature. The first is a classical approach involving the construction of the carboxylic acid, followed by reduction. The second is a more modern and efficient route utilizing a radical-based Minisci reaction.

Pathway 1: Synthesis via 5-Bromopyrimidine-4-carboxylic Acid

This classical route builds the functionalized pyrimidine ring first and then reduces the carboxylic acid group. While foundational, this pathway can suffer from low yields in the initial condensation step.[2]

The key intermediate, 5-Bromopyrimidine-4-carboxylic acid (CAS No: 64224-60-8)[10], is traditionally synthesized via the condensation of formamidine acetate and mucobromic acid in an alkaline medium.[2] This reaction constructs the pyrimidine ring but is often plagued by the formation of numerous byproducts, leading to challenging purifications and overall yields reported in the range of 3–8% after subsequent conversion to the methyl ester.[2]

Once the carboxylic acid or its ester is obtained, the final step is a standard reduction to the primary alcohol. The choice of reducing agent is critical and depends on the immediate precursor.

-

Direct Reduction of the Carboxylic Acid: Carboxylic acids are resistant to mild reducing agents. Therefore, a powerful hydride donor like Lithium Aluminum Hydride (LiAlH₄) or a borane complex (e.g., BH₃·THF) is required.[11][12] The reaction with LiAlH₄ is typically performed in an anhydrous ether solvent, such as diethyl ether or THF, followed by a careful aqueous workup to quench the excess reagent and hydrolyze the resulting aluminum alkoxide salt.[11]

-

Indirect Reduction via an Ester: A more common and often higher-yielding approach involves a two-step process: esterification of the carboxylic acid followed by reduction.

-

Esterification: The carboxylic acid is converted to an ester (e.g., methyl or ethyl ester) through Fischer esterification, which involves heating the acid with an excess of the corresponding alcohol (methanol or ethanol) under acidic catalysis (typically H₂SO₄).[13][14]

-

Ester Reduction: Esters are more readily reduced than carboxylic acids. While LiAlH₄ is highly effective, milder reagents like sodium borohydride (NaBH₄) can also be used, although sometimes requiring elevated temperatures or co-solvents.[15] The use of LiAlH₄ for ester reduction is a robust and common laboratory method.

-

Caption: Workflow for the classical synthesis of this compound.

Pathway 2: Synthesis via Minisci Homolytic Alkoxycarbonylation

This modern approach offers a more efficient and regioselective route, avoiding the low-yielding condensation of the classical pathway. It begins with the readily available 5-bromopyrimidine.

A key innovation is the use of the Minisci reaction for the direct C-H functionalization of 5-bromopyrimidine.[2] This radical-based reaction introduces an ethoxycarbonyl group with high regioselectivity at the C4 position, which is electronically deficient and susceptible to nucleophilic radical attack. The reaction is typically performed using ethyl pyruvate as the source of the ethoxycarbonyl radical, generated via the action of an oxidant like ammonium persulfate. This method has been reported to synthesize ethyl 5-bromopyrimidine-4-carboxylate in a 48% yield in a single step, a significant improvement over the classical route.[2]

The reduction of ethyl 5-bromopyrimidine-4-carboxylate to the target alcohol is identical to the final step described in Pathway 1 (Section 3.1.2). A strong reducing agent such as Lithium Aluminum Hydride (LiAlH₄) in an anhydrous solvent like THF is typically employed to achieve a high-yield conversion.

Caption: Workflow for the modern Minisci-based synthesis.

Experimental Protocols

The following protocols are presented as self-validating systems, providing detailed, step-by-step methodologies for the key transformations described in the more efficient Pathway 2.

Protocol: Synthesis of Ethyl 5-bromopyrimidine-4-carboxylate (Minisci Reaction)

This protocol is adapted from the method described by Pierre et al., which represents a significant improvement for synthesizing the key ester intermediate.[2]

-

Reaction Setup: In a two-neck round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve 5-bromopyrimidine (1 equivalent) in a biphasic solvent system of toluene and water (e.g., 1:1 v/v).

-

Reagent Addition: Add ethyl pyruvate (approx. 4 equivalents) and acetic acid (approx. 1.2 equivalents) to the stirring mixture.

-

Initiation: Begin heating the mixture to 80 °C. In a separate beaker, dissolve ammonium persulfate ((NH₄)₂S₂O₈, approx. 4 equivalents) in a minimal amount of water. Add this solution dropwise to the heated reaction mixture over 30 minutes.

-

Reaction Monitoring: Maintain the reaction at 80 °C for 2-4 hours. Monitor the consumption of 5-bromopyrimidine by Thin-Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Work-up: After completion, cool the mixture to room temperature. Separate the organic layer. Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) and then with brine.

-

Purification: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield pure ethyl 5-bromopyrimidine-4-carboxylate.

Protocol: Reduction of Ethyl 5-bromopyrimidine-4-carboxylate

This is a general procedure for the LiAlH₄ reduction of an ester to a primary alcohol.[11]

-

Reaction Setup: In a flame-dried, three-neck round-bottom flask under an inert atmosphere (Nitrogen or Argon), add a solution of ethyl 5-bromopyrimidine-4-carboxylate (1 equivalent) in anhydrous tetrahydrofuran (THF).

-

Reagent Addition: Cool the solution to 0 °C using an ice bath. Carefully add Lithium Aluminum Hydride (LiAlH₄, approx. 1.5-2.0 equivalents) portion-wise to the stirring solution. Caution: LiAlH₄ reacts violently with water; ensure all glassware is dry and the reaction is under an inert atmosphere.

-

Reaction Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir for 1-3 hours. Monitor the disappearance of the starting ester by TLC.

-

Work-up (Fieser Method): Cool the reaction mixture back to 0 °C. Quench the reaction by the slow, sequential dropwise addition of:

-

'X' mL of water (where 'X' is the mass of LiAlH₄ in grams used).

-

'X' mL of 15% aqueous sodium hydroxide (NaOH).

-

'3X' mL of water. This procedure is designed to precipitate the aluminum salts as a granular solid, which is easily filtered.

-

-

Purification: Stir the resulting slurry at room temperature for 30 minutes, then filter through a pad of Celite®, washing the filter cake thoroughly with ethyl acetate or THF. Combine the organic filtrates and concentrate under reduced pressure. The crude this compound can be further purified by recrystallization or column chromatography if necessary.

Comparative Analysis of Synthetic Routes

The choice of synthetic pathway depends on factors such as available starting materials, desired scale, and tolerance for multi-step versus single-step key transformations.

| Feature | Pathway 1 (Classical) | Pathway 2 (Minisci) |

| Primary Starting Material | Mucobromic Acid | 5-Bromopyrimidine |

| Key Transformation | Ring-forming condensation | C-H functionalization (Minisci) |

| Number of Steps | 2-3 steps to target | 2 steps to target |

| Reported Yield (Key Step) | Low (3-8% for acid/ester formation)[2] | Moderate (48% for ester formation)[2] |

| Scalability | Challenging due to low yield and purification | More amenable to scale-up |

| Key Advantages | Utilizes fundamental building blocks | Higher efficiency, fewer steps, better regioselectivity |

| Key Disadvantages | Poor initial yield, extensive byproducts | Requires handling of radical initiators |

Conclusion

While classical methods for the synthesis of this compound exist, they are often hampered by low yields and difficult purifications. The modern approach utilizing a Minisci homolytic alkoxycarbonylation of 5-bromopyrimidine presents a more practical, efficient, and scalable alternative for accessing the crucial ethyl 5-bromopyrimidine-4-carboxylate intermediate.[2] Subsequent reduction of this ester provides a reliable route to the target alcohol. For researchers and drug development professionals, Pathway 2 offers a superior strategy for producing meaningful quantities of this compound, a versatile building block essential for the advancement of new therapeutic agents.

References

- BenchChem. (n.d.). The Emerging Therapeutic Potential of Pyrimidin-4-yl-methanol Derivatives: A Technical Guide.

- Pierre, F., et al. (n.d.). A Facile Synthesis of 5-Halopyrimidine-4-Carboxylic Acid Esters via a Minisci Reaction. UCLA – Chemistry and Biochemistry.

- Hilaris Publisher. (n.d.). Catalyst-free dehalogenation of 5-bromopyrimidine derivatives using DMF/trialkylamine as the hydrogen source.

- Unknown Author. (n.d.). SYNTHESIS OF PYRIMIDINE DERIVATIVES.

- StudySmarter. (2023, October 21). Pyrimidine: Definition, Structure & Synthesis.

- ChemicalBook. (n.d.). 5-Bromopyrimidine synthesis.

- Organic Chemistry Portal. (n.d.). Synthesis of pyrimidines.

- YouTube. (2021, February 17). Pyrimidines, Purines and Azepines – synthesis, reactions and applications.

- Synblock. (n.d.). CAS 64224-60-8 | 5-Bromo-4-pyrimidinecarboxylic acid.

- Bolli, M. H., et al. (2012, August 3). The Discovery of N-[5-(4-Bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]. Journal of Medicinal Chemistry. Retrieved from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGUm_PHPligqPE6_yUn2U-1qRCpTdwEEQWWYgGBd7HoDyNdbE1mbmZz-fgC3bjozIihj6DN8EMryrcar3ng-wJh4zLjgKDvLH0Q96KrE1uVdNi7LiF3Y3SJymUb2hI6J-kBfphaC9XkAqE=

- Unusual Nucleophilic Addition of Grignard Reagents in the Synthesis of 4-Amino-pyrimidines. (2018, August 10). PMC - NIH.

- Sigma-Aldrich. (n.d.). 5-Bromopyrimidine-4-carboxylic acid | 64224-60-8.

- Google Patents. (n.d.). WO2006054151A1 - Synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl)-ethyl-carbamic acid tert-butyl ester.

- Bolli, M. H., et al. (2012, August 3). The Discovery of N-[5-(4-Bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N′-propylsulfamide (Macitentan), an Orally Active, Potent Dual Endothelin Receptor Antagonist. Journal of Medicinal Chemistry - ACS Publications.

- Master Organic Chemistry. (2022, November 16). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions.

- PubMed. (2004, March 21). 5-Pyrimidylboronic acid and 2-methoxy-5-pyrimidylboronic acid: new heteroarylpyrimidine derivatives via Suzuki cross-coupling reactions.

- Chemenu. (n.d.). cas 811450-15-4|| where to buy this compound.

- Chemguide. (n.d.). esterification - alcohols and carboxylic acids.

- Chemguide. (n.d.). reduction of carboxylic acids.

- Organic Chemistry Data. (n.d.). Acid to Alcohol - Common Conditions.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. chem.ucla.edu [chem.ucla.edu]

- 3. bu.edu.eg [bu.edu.eg]

- 4. Nucleotide - Wikipedia [en.wikipedia.org]

- 5. ueaeprints.uea.ac.uk [ueaeprints.uea.ac.uk]

- 6. cas 811450-15-4|| where to buy this compound [chemenu.com]

- 7. 5-Pyrimidylboronic acid and 2-methoxy-5-pyrimidylboronic acid: new heteroarylpyrimidine derivatives via Suzuki cross-coupling reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. CAS 64224-60-8 | 5-Bromo-4-pyrimidinecarboxylic acid - Synblock [synblock.com]

- 11. chemguide.co.uk [chemguide.co.uk]

- 12. Acid to Alcohol - Common Conditions [commonorganicchemistry.com]

- 13. masterorganicchemistry.com [masterorganicchemistry.com]

- 14. chemguide.co.uk [chemguide.co.uk]

- 15. WO2006054151A1 - Synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl)-ethyl-carbamic acid tert-butyl ester - Google Patents [patents.google.com]

(5-Bromopyrimidin-4-yl)methanol chemical properties.

An In-depth Technical Guide to (5-Bromopyrimidin-4-yl)methanol: A Cornerstone Building Block in Modern Drug Discovery

Introduction

This compound is a pivotal heterocyclic building block in the landscape of medicinal chemistry and drug development. As a substituted pyrimidine, it belongs to a class of compounds that are integral to the structure of nucleobases, forming the very foundation of genetic material. This inherent biological relevance has made the pyrimidine scaffold a privileged structure in the design of therapeutic agents. The strategic placement of a bromo substituent and a hydroxymethyl group on the pyrimidine ring endows this compound with exceptional synthetic versatility. The bromine atom serves as a reactive handle for sophisticated cross-coupling reactions, enabling the construction of complex molecular architectures, while the hydroxymethyl group offers a site for further functionalization or hydrogen bonding interactions with biological targets.

This guide offers a senior application scientist's perspective on this compound, delving into its core chemical properties, synthetic accessibility, reactivity, and its proven applications as a critical intermediate in the synthesis of targeted therapeutics. The content is structured to provide researchers, scientists, and drug development professionals with both foundational knowledge and field-proven insights into leveraging this potent molecule.

Physicochemical and Spectroscopic Data

A precise understanding of a molecule's physical properties is fundamental to its application in a laboratory setting. These parameters govern everything from reaction setup and solvent selection to purification and storage. The key physicochemical properties of this compound are summarized below.

| Property | Value | Source |

| CAS Number | 811450-15-4 | [1][2] |

| Molecular Formula | C₅H₅BrN₂O | [2] |

| Molecular Weight | 189.01 g/mol | [2] |

| Appearance | Solid (form may vary) | General |

| Melting Point | Not available | [2] |

| Boiling Point | Not available | [2] |

| Density | Not available | [2] |

| Storage Temperature | 2-8°C | [2] |

| SMILES | OCc1cncnc1Br | [2] |

| InChI Key | GXVVHOAKLHEFQY-UHFFFAOYSA-N | [3] |

Reactivity and Synthetic Utility

The synthetic power of this compound stems from its two distinct functional groups: the C5-bromo substituent and the C4-hydroxymethyl group. This bifunctionality allows for orthogonal chemical modifications, making it a highly desirable intermediate for building molecular complexity.

Reactions at the C5-Position (Bromo Group)

The bromine atom on the electron-deficient pyrimidine ring is an excellent leaving group and a prime site for transition-metal-catalyzed cross-coupling reactions. This functionality is the cornerstone of its utility, providing a robust method for forming carbon-carbon and carbon-heteroatom bonds.

-

Suzuki-Miyaura Coupling: Enables the introduction of a wide range of aryl and heteroaryl groups. This is arguably the most common application for this handle in drug discovery programs.

-

Buchwald-Hartwig Amination: Allows for the formation of C-N bonds, linking the pyrimidine core to various amine-containing fragments.

-

Sonogashira Coupling: Facilitates the installation of alkyne moieties, which can be terminal or serve as precursors for further transformations.

-

Heck and Stille Couplings: Provide alternative methods for C-C bond formation with alkenes and organostannanes, respectively.

Reactions at the C4-Position (Hydroxymethyl Group)

The primary alcohol provides a secondary site for modification, crucial for tailoring solubility, metabolic stability, or creating additional interaction points with a biological target.

-

Etherification: The hydroxyl group can be readily converted into an ether. Williamson ether synthesis, for example, is a standard method used to attach a variety of side chains, as seen in the synthesis of complex molecules like Macitentan.[4][5]

-

Oxidation: The primary alcohol can be oxidized to the corresponding aldehyde or carboxylic acid, providing new functional groups for further synthetic elaboration (e.g., reductive amination, amide bond formation).

-

Esterification: Formation of esters can be used to create prodrugs or modify the compound's pharmacokinetic profile.

-

Conversion to a Leaving Group: The alcohol can be converted into a better leaving group (e.g., mesylate, tosylate, or halide), priming the position for nucleophilic substitution reactions.

Caption: Key reaction pathways for this compound.

Application Profile: A Key Intermediate in Drug Synthesis

The true value of this compound is realized in its application as an intermediate in the synthesis of high-value, biologically active molecules. Its structure is frequently found at the core of kinase inhibitors and other targeted therapies. The pyrimidine ring often serves as a scaffold that mimics the purine or pyrimidine bases of ATP, enabling compounds to bind to the ATP-binding site of kinases.

A prominent example is the synthesis of dual endothelin receptor antagonists like Macitentan.[4][5] In the synthesis of related analogues, a (bromopyrimidinyl)oxy moiety is a key structural feature. The synthesis involves reacting an alcohol with a chloro-bromopyrimidine, where the bromine atom remains available for subsequent cross-coupling reactions to build the final complex molecule.[4][5] This highlights the compound's role in providing a synthetically tractable pyrimidine fragment.

Exemplary Synthetic Protocol: Suzuki-Miyaura Cross-Coupling

The following protocol describes a general, yet robust, procedure for the Suzuki-Miyaura cross-coupling reaction, a cornerstone transformation for this class of compounds. This self-validating system includes built-in checks and explanations for key steps.

Objective: To couple an arylboronic acid with this compound to form a 5-aryl-pyrimidin-4-yl)methanol derivative.

Materials:

-

This compound

-

Arylboronic acid (1.2 equivalents)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equivalents)

-

Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 equivalents)

-

Solvent system (e.g., 1,4-Dioxane/Water, 4:1 mixture)

-

Inert gas (Nitrogen or Argon)

Step-by-Step Methodology:

-

Vessel Preparation: A dry Schlenk flask or round-bottom flask equipped with a reflux condenser and magnetic stir bar is charged with this compound (1.0 eq.), the arylboronic acid (1.2 eq.), and the base (2.0 eq.).

-

Causality: The use of excess boronic acid ensures complete consumption of the starting material. The base is critical for the transmetalation step of the catalytic cycle. Cesium carbonate is often more effective for less reactive substrates due to its higher solubility and basicity.

-

-

Inerting the System: The flask is evacuated and backfilled with an inert gas (e.g., Argon) three times.

-

Causality: The palladium(0) catalyst is sensitive to oxygen and can be deactivated through oxidation. Establishing an inert atmosphere is crucial for catalytic efficiency and reproducibility.

-

-

Solvent and Catalyst Addition: The degassed solvent system is added via cannula or syringe, followed by the palladium catalyst.

-

Causality: Degassing the solvent (e.g., by sparging with argon for 20-30 minutes) removes dissolved oxygen, further protecting the catalyst. The catalyst is added last to minimize its exposure to the atmosphere.

-

-

Reaction Execution: The reaction mixture is heated to a specified temperature (typically 80-100 °C) and stirred vigorously.

-

Causality: Heating accelerates the reaction rate, particularly the oxidative addition and reductive elimination steps of the catalytic cycle.

-

-

Monitoring and Workup: The reaction progress is monitored by TLC or LC-MS. Upon completion, the mixture is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine.

-

Causality: Monitoring prevents over-running the reaction and potential side-product formation. The aqueous workup removes the inorganic base and salts.

-

-

Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.

-

Causality: Chromatography is essential to remove residual starting materials, catalyst, and any byproducts, yielding the pure desired compound.

-

Caption: Workflow for a typical Suzuki-Miyaura cross-coupling reaction.

Safety and Handling

As with any laboratory chemical, proper handling of this compound is essential. While specific toxicity data is limited, related brominated heterocyclic compounds often present hazards that warrant caution.

-

GHS Hazard Statements: For similar compounds like (5-Bromopyrimidin-2-yl)methanol, hazards include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[6] It is prudent to handle this compound with the same precautions.

-

Personal Protective Equipment (PPE): Always wear safety glasses with side-shields, chemical-resistant gloves, and a lab coat.[7][8]

-

Handling: Use in a well-ventilated area, preferably within a chemical fume hood. Avoid formation of dust and aerosols. Wash hands thoroughly after handling.[7][9]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[7] Recommended storage is often at refrigerated temperatures (2-8°C) to ensure long-term stability.[2]

Conclusion

This compound is more than just a chemical reagent; it is a versatile and powerful tool in the arsenal of the medicinal chemist. Its dual functionality allows for precise and controlled modifications, enabling the efficient construction of complex molecules designed to interact with specific biological targets. The robust reactivity of the bromo substituent in cross-coupling reactions, combined with the synthetic options offered by the hydroxymethyl group, ensures its continued relevance in the discovery of next-generation therapeutics. A thorough understanding of its properties, reactivity, and handling is the first step for any researcher aiming to unlock its full potential in their synthetic endeavors.

References

-

(5-Bromopyridin-2-yl)methanol | C6H6BrNO | CID 5200169 - PubChem. Available at: [Link]

-

SAFETY DATA SHEET - Available at: [Link]

-

Safety Data Sheet - Angene Chemical. Available at: [Link]

-

Synthesis of 5-(4-bromophenyl) - 4, 6- dichloropyrimidine - Atlantis Press. Available at: [Link]

- US20060116519A1 - Synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl)-ethyl-carbamic acid tert-butyl ester - Google Patents.

-

(5-Bromopyrimidin-2-yl)methanol 98% | RHENIUM BIO SCIENCE. Available at: [Link]

-

(5-bromopyrimidin-2-yl)methanol (C5H5BrN2O) - PubChemLite. Available at: [Link]

-

(5-Bromopyrimidin-2-yl)methanol | C5H5BrN2O | CID 20557619 - PubChem. Available at: [Link]

-

The Discovery of N-[5-(4-Bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N′-propylsulfamide (Macitentan), an Orally Active, Potent Dual Endothelin Receptor Antagonist | Journal of Medicinal Chemistry - ACS Publications. Available at: [Link]

-

5-Bromopyrimidine | C4H3BrN2 | CID 78344 - PubChem. Available at: [Link]

-

The Discovery of N-[5-(4-Bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy] - Journal of Medicinal Chemistry. Available at: [Link]009103)

Sources

- 1. This compound | 811450-15-4 [chemicalbook.com]

- 2. cas 811450-15-4|| where to buy this compound [chemenu.com]

- 3. (2-Bromopyrimidin-5-yl)methanol () for sale [vulcanchem.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. (5-Bromopyrimidin-2-yl)methanol | C5H5BrN2O | CID 20557619 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. acrospharma.co.kr [acrospharma.co.kr]

- 8. angenechemical.com [angenechemical.com]

- 9. static.cymitquimica.com [static.cymitquimica.com]

The Strategic Role of (5-Bromopyrimidin-4-yl)methanol in Modern Drug Discovery: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

(5-Bromopyrimidin-4-yl)methanol (CAS No. 811450-15-4) has emerged as a pivotal building block in medicinal chemistry, offering a versatile scaffold for the synthesis of a new generation of targeted therapeutics. This in-depth technical guide provides a comprehensive overview of its chemical properties, synthesis, and critical applications, with a focus on the rationale behind its use in drug discovery programs.

Physicochemical and Structural Characteristics

This compound is a solid at room temperature, possessing a unique combination of structural features that make it an attractive starting material for complex molecular architectures. The pyrimidine core is a well-established pharmacophore present in numerous approved drugs, while the bromo and hydroxymethyl substituents offer orthogonal handles for a variety of chemical transformations.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 811450-15-4 | Commercially available |

| Molecular Formula | C₅H₅BrN₂O | [Calculated] |

| Molecular Weight | 189.01 g/mol | [Calculated] |

| Physical State | Solid | Supplier Data |

| Storage Temperature | 2-8°C | Supplier Data |

Synthesis and Chemical Reactivity

A robust and scalable synthesis of this compound is crucial for its widespread application. While multiple synthetic routes can be envisioned, a common and efficient strategy involves the selective reduction of a corresponding carboxylic acid ester, which itself can be synthesized from commercially available 5-bromopyrimidine.

Proposed Synthesis Workflow

The synthesis can be logically broken down into two key steps: the introduction of a carboxyl group at the 4-position of the pyrimidine ring, followed by its reduction to the primary alcohol.

A Technical Guide to (5-Bromopyrimidin-4-yl)methanol: A Key Intermediate in Synthetic Chemistry

Introduction

(5-Bromopyrimidin-4-yl)methanol is a heterocyclic organic compound of significant interest to researchers in medicinal chemistry and drug development. As a functionalized pyrimidine, it serves as a versatile building block for the synthesis of more complex molecules, leveraging the unique electronic properties of the pyrimidine ring and the reactivity of its bromo and hydroxymethyl substituents. Pyrimidine derivatives are integral to numerous pharmaceuticals, primarily due to their presence in the nucleobases of DNA and RNA, and their ability to act as scaffolds for kinase inhibitors and other targeted therapeutics.[1] This guide provides a comprehensive overview of the physicochemical properties, synthesis, reactivity, and safe handling of this compound, designed for professionals engaged in chemical research and pharmaceutical development.

Physicochemical and Spectroscopic Data

Accurate characterization is the foundation of synthetic chemistry. The key identifiers and properties of this compound are summarized below, providing a baseline for material sourcing and quality control.

Core Identifiers

| Identifier | Value | Source |

| Molecular Weight | 189.01 g/mol | [1][2] |

| Molecular Formula | C₅H₅BrN₂O | [1][2] |

| CAS Number | 811450-15-4 | [1][2] |

| MDL Number | MFCD13193415 | [1][2] |

Predicted and Observed Properties

| Property | Value | Notes |

| Appearance | White to off-white solid | General observation for similar compounds. |

| Solubility | Soluble in Methanol, Dichloromethane, DMSO | Inferred from typical polar organic solids. |

| Storage | Store at 2-8°C, sealed in a dry environment | [1][2] |

Expected Spectroscopic Signature

While specific experimental spectra are proprietary to manufacturers, the expected spectroscopic characteristics can be predicted based on the molecule's structure. These predictions are vital for reaction monitoring and product confirmation.

-

¹H NMR (Proton NMR): The proton spectrum is expected to show distinct signals: a singlet for the C2 proton, a singlet for the C6 proton, a broad singlet for the alcohol (-OH) proton (which may exchange with D₂O), and a singlet or doublet for the methylene (-CH₂) protons adjacent to the alcohol.

-

¹³C NMR (Carbon NMR): The carbon spectrum will display five unique signals corresponding to the five carbon atoms in the molecule. The chemical shifts will be influenced by the electronegative nitrogen and bromine atoms, with the carbon bearing the bromine atom appearing at a characteristic shift.

-

Mass Spectrometry (MS): The mass spectrum will show a characteristic isotopic pattern for a compound containing one bromine atom, with two major peaks of nearly equal intensity at [M]+ and [M+2]+, corresponding to the ⁷⁹Br and ⁸¹Br isotopes.

Synthesis and Purification

While multiple proprietary methods exist for the synthesis of this compound, a common and logical laboratory-scale approach involves the reduction of a suitable carboxylic acid derivative, such as methyl 5-bromopyrimidine-4-carboxylate. This precursor can be synthesized from commercially available starting materials.

Representative Synthetic Workflow

The following diagram outlines a plausible two-step synthesis from 5-bromopyrimidine-4-carboxylic acid.

Caption: Plausible synthetic route to this compound.

Experimental Protocol: Reduction of Ester Precursor

This protocol describes the reduction of methyl 5-bromopyrimidine-4-carboxylate. Causality: Sodium borohydride (NaBH₄) is chosen as a mild reducing agent, which is selective for the ester in the presence of the pyrimidine ring and the aryl bromide, offering a safer alternative to lithium aluminum hydride (LiAlH₄). A mixed solvent system of THF and methanol provides good solubility for both the substrate and the reducing agent.

-

Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve methyl 5-bromopyrimidine-4-carboxylate (1.0 eq) in a mixture of anhydrous tetrahydrofuran (THF) and methanol (4:1 v/v).

-

Cooling: Cool the solution to 0°C using an ice-water bath. This is crucial to control the exothermic reaction upon addition of the reducing agent.

-

Reagent Addition: Add sodium borohydride (NaBH₄) (2.0-3.0 eq) portion-wise over 30 minutes. The slow addition prevents a rapid, uncontrolled evolution of hydrogen gas.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

-

Quenching: Carefully quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl) at 0°C. This step neutralizes the excess borohydride and hydrolyzes the borate-ester intermediates.

-

Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer three times with ethyl acetate. The organic solvent isolates the desired product from the aqueous phase.

-

Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄) to remove residual water, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to yield the pure this compound.

Chemical Reactivity and Applications in Drug Discovery

This compound possesses two key functional groups that dictate its reactivity: the C5-bromine atom and the C4-hydroxymethyl group. This dual functionality makes it a valuable synthon.

Core Reactivity Pathways

Caption: Key reaction pathways for this compound.

Application as a Synthetic Intermediate

The primary application of this molecule is as an intermediate in the synthesis of complex, biologically active compounds.

-

Suzuki-Miyaura Coupling: The bromine atom at the C5 position is well-suited for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.[3][4] This reaction allows for the formation of a carbon-carbon bond, enabling the introduction of various aryl or heteroaryl groups. This is a cornerstone strategy in modern medicinal chemistry for building molecular complexity and exploring structure-activity relationships (SAR).[5] For instance, similar bromopyrimidine cores are used to construct complex molecules like the dual endothelin receptor antagonist, Macitentan.[6]

-

Ether and Ester Formation: The primary alcohol of the hydroxymethyl group can be readily converted into ethers or esters. This allows for the molecule to be linked to other fragments of a target molecule, often via flexible ether linkages which can be critical for optimizing a drug candidate's binding affinity and pharmacokinetic properties.

Safety and Handling

As a brominated heterocyclic compound, this compound requires careful handling in a laboratory setting. While a specific safety data sheet (SDS) for this exact compound is not widely published, data from closely related compounds like (5-Bromopyrimidin-2-yl)methanol and other brominated pyridines provide authoritative guidance.[7][8][9][10]

Hazard Identification

Based on analogous compounds, this compound should be treated as a substance with the following potential hazards:

-

Acute Toxicity (Oral): May be harmful if swallowed.[10]

-

Skin Irritation: Causes skin irritation.[8]

-

Eye Irritation: Causes serious eye irritation.[8]

-

Respiratory Irritation: May cause respiratory irritation.[8]

Recommended Handling Procedures

A self-validating system of protocols ensures operator safety and experimental integrity.

-

Engineering Controls: Handle the compound exclusively within a certified chemical fume hood to avoid inhalation of dust or vapors.[7]

-

Personal Protective Equipment (PPE):

-

First Aid Measures:

-

In case of eye contact: Immediately rinse with plenty of water for at least 15 minutes and seek medical attention.[7]

-

In case of skin contact: Wash off with soap and plenty of water. If irritation persists, seek medical attention.[7]

-

If inhaled: Move the person to fresh air. If breathing is difficult, give oxygen and consult a physician.[7]

-

If swallowed: Do not induce vomiting. Rinse mouth with water and consult a physician immediately.[7]

-

-

Storage and Disposal: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[1] Dispose of waste material in accordance with local, state, and federal regulations.

Conclusion

This compound is a valuable and versatile chemical intermediate. Its defined molecular weight of 189.01 g/mol and dual functional handles—a reactive bromine atom for cross-coupling and a primary alcohol for derivatization—make it a strategic building block for constructing diverse molecular architectures. A thorough understanding of its properties, synthetic routes, and reactivity, combined with stringent adherence to safety protocols, enables researchers and drug development professionals to effectively leverage this compound in the pursuit of novel therapeutics.

References

- Google Patents. Process for preparing 5-halopyrimidines and 5-pyrimidine methanols.

-

Angene Chemical. Safety Data Sheet. [Link]

-

MDPI. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine. [Link]

-

ACS Publications. The Discovery of N-[5-(4-Bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N′-propylsulfamide (Macitentan). [Link]

-

PubChem. (5-Bromopyrimidin-2-yl)methanol. [Link]

-

Atlantis Press. Synthesis of 5-(4-bromophenyl)- 4, 6- dichloropyrimidine. [Link]

-

Wikipedia. Suzuki reaction. [Link]

-

Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]

Sources

- 1. cas 811450-15-4|| where to buy this compound [chemenu.com]

- 2. 811450-15-4|this compound|BLD Pharm [bldpharm.com]

- 3. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies | MDPI [mdpi.com]

- 4. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. acrospharma.co.kr [acrospharma.co.kr]

- 8. (5-Bromopyrimidin-2-yl)methanol | C5H5BrN2O | CID 20557619 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. fishersci.com [fishersci.com]

- 10. static.cymitquimica.com [static.cymitquimica.com]

Navigating the Spectral Maze: An In-Depth Technical Guide to the NMR Data Analysis of (5-Bromopyrimidin-4-yl)methanol

For Immediate Release

A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals on the Nuclear Magnetic Resonance (NMR) analysis of the heterocyclic compound, (5-Bromopyrimidin-4-yl)methanol. This document provides a framework for the structural elucidation of this and similar pyrimidine derivatives, grounded in the fundamental principles of NMR spectroscopy.

In the landscape of modern medicinal chemistry and drug discovery, the precise structural characterization of novel chemical entities is paramount. This compound, a substituted pyrimidine, represents a class of heterocyclic compounds with significant potential in pharmaceutical development. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful technique for the unambiguous determination of its molecular structure in solution. This technical guide offers a detailed walkthrough of the anticipated ¹H and ¹³C NMR spectral features of this compound, intended to serve as a practical resource for researchers engaged in its synthesis and characterization.

Disclaimer: As of the latest literature search, a publicly available, fully assigned experimental NMR spectrum for this compound has not been identified. Therefore, this guide is constructed based on established principles of NMR spectroscopy, analysis of structurally analogous compounds, and predictive models. The presented data should be considered theoretical and requires experimental verification.

I. Theoretical Framework: Predicting the NMR Signature

The molecular structure of this compound dictates a unique set of electronic environments for each proton and carbon atom, which in turn governs their characteristic chemical shifts and coupling patterns in an NMR spectrum.

A. Predicted ¹H NMR Spectral Data

The proton NMR spectrum is expected to reveal distinct signals corresponding to the aromatic protons of the pyrimidine ring, the methylene protons of the methanol substituent, and the hydroxyl proton.

Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |

| H2 | ~8.9 - 9.2 | Singlet (s) | - | Deshielded by two adjacent electronegative nitrogen atoms. |

| H6 | ~8.6 - 8.9 | Singlet (s) | - | Deshielded by the adjacent nitrogen atom and influenced by the brom substituent. |

| CH₂ | ~4.5 - 4.8 | Singlet (s) or Doublet (d) | J(CH₂-OH) ≈ 5-7 | Adjacent to the electron-withdrawing pyrimidine ring. May show coupling to the hydroxyl proton depending on the solvent and concentration. |

| OH | Variable | Singlet (s) or Triplet (t) | J(OH-CH₂) ≈ 5-7 | Chemical shift is highly dependent on solvent, concentration, and temperature. Coupling to the methylene protons may or may not be observed. |

Causality Behind Predictions:

-

Aromatic Protons (H2 and H6): The pyrimidine ring is an electron-deficient aromatic system due to the presence of two nitrogen atoms. This deshielding effect results in downfield chemical shifts for the ring protons. The proton at the C2 position is flanked by both nitrogens, leading to the most significant downfield shift. The proton at C6 is adjacent to one nitrogen and is also influenced by the electron-withdrawing bromine atom at C5.

-

Methylene Protons (CH₂): The CH₂ group is directly attached to the pyrimidine ring, which withdraws electron density, causing a downfield shift compared to a typical primary alcohol.

-

Hydroxyl Proton (OH): The chemical shift of the hydroxyl proton is highly variable due to its involvement in hydrogen bonding with the solvent and other molecules. Its multiplicity will depend on the rate of proton exchange.

B. Predicted ¹³C NMR Spectral Data

The carbon NMR spectrum will provide complementary information on the carbon framework of the molecule.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |

| C2 | ~158 - 162 | Most deshielded aromatic carbon due to being bonded to two nitrogen atoms. |

| C6 | ~155 - 159 | Deshielded by the adjacent nitrogen atom. |

| C4 | ~165 - 170 | Attached to the hydroxymethyl group and a nitrogen atom. |

| C5 | ~115 - 120 | Shielded relative to other ring carbons, but influenced by the attached bromine atom (heavy atom effect). |

| CH₂ | ~60 - 65 | Typical range for a primary alcohol carbon, shifted downfield due to attachment to the aromatic ring. |

Expert Insights on Spectral Prediction: The prediction of NMR spectra for heterocyclic compounds is a well-established practice. Resources such as the Organic Chemistry Data website provide extensive databases of chemical shifts for various functional groups and ring systems, which serve as a foundational basis for these predictions.[1][2]

II. Experimental Protocol: A Self-Validating System for NMR Data Acquisition

To obtain high-quality, interpretable NMR data for this compound, a rigorous and well-defined experimental protocol is essential.

A. Sample Preparation

-

Solvent Selection: The choice of a deuterated solvent is critical. Chloroform-d (CDCl₃) is a common starting point. However, if the compound has limited solubility, or if hydrogen bonding needs to be minimized for observing OH coupling, dimethyl sulfoxide-d₆ (DMSO-d₆) or acetone-d₆ can be excellent alternatives.[3]

-

Concentration: Prepare a solution of approximately 5-10 mg of the purified compound in 0.6-0.7 mL of the chosen deuterated solvent.

-

Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for ¹H and ¹³C NMR, with its signal set to 0.00 ppm.

B. NMR Instrument Setup and Data Acquisition

-

Spectrometer: A high-field NMR spectrometer (400 MHz or higher) is recommended for better signal dispersion and resolution.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Ensure a sufficient number of scans to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum to obtain singlets for all carbon signals.

-

A larger number of scans will be necessary compared to the ¹H spectrum due to the lower natural abundance of the ¹³C isotope.

-

-

2D NMR Experiments (for Unambiguous Assignment):

-

COSY (Correlation Spectroscopy): To establish proton-proton coupling networks. In this molecule, it would confirm the coupling between the CH₂ and OH protons if observable.

-

HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded proton and carbon atoms. This is crucial for assigning the CH₂ and aromatic CH signals.

-

HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons. This experiment is invaluable for assigning the quaternary carbons and confirming the overall connectivity of the molecule.

-

Diagram 1: Experimental Workflow for NMR Data Analysis

Caption: A streamlined workflow for the acquisition and analysis of NMR data.

III. Advanced Data Interpretation and Structural Verification

A thorough analysis of the acquired spectra is necessary to confirm the structure of this compound.

A. Assigning the Spectrum

The combination of 1D and 2D NMR data allows for the definitive assignment of each signal to a specific atom in the molecule.

Diagram 2: Logic for Structural Assignment using 2D NMR

Caption: Visualization of key 2D NMR correlations for structural elucidation.

B. Trustworthiness Through Self-Validation

The interconnectedness of the NMR data provides a self-validating system. For instance, the HSQC correlation for the methylene group should link the proton signal around 4.5-4.8 ppm to the carbon signal around 60-65 ppm. HMBC correlations should then connect this methylene group to the C4 and C6 carbons of the pyrimidine ring, confirming the substituent's position. Any deviation from these expected correlations would indicate a different isomer or an unexpected molecular structure.

IV. Conclusion and Future Outlook

While this guide provides a robust theoretical framework for the NMR analysis of this compound, experimental verification remains a crucial next step. The synthesis and full spectral characterization of this compound would be a valuable contribution to the chemical literature, providing a definitive reference for researchers in the field. The methodologies and analytical strategies outlined herein offer a clear path for any scientist undertaking this endeavor, ensuring a thorough and accurate structural elucidation.

V. References

-

Organic Chemistry Data. (n.d.). ¹H NMR Chemical Shifts. Retrieved from [Link]

-

Organic Chemistry Data. (n.d.). ¹³C NMR Chemical Shifts. Retrieved from [Link]

-

Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.

-

Poh, J.-S., Crocker, L., & Gu, C. (2012). The Discovery of N-[5-(4-Bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N′-propylsulfamide (Macitentan), an Orally Active, Potent Dual Endothelin Receptor Antagonist. Journal of Medicinal Chemistry, 55(17), 7849–7861.

-

PubChem. (n.d.). (5-Bromopyridin-2-yl)methanol. Retrieved from [Link]

-

Atlantis Press. (2017). Synthesis of 5-(4-bromophenyl)- 4, 6- dichloropyrimidine. Proceedings of the 2017 4th International Conference on Materials Science and Environmental Engineering (ICMSEE 2017).

-

Google Patents. (2006). Synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl)-ethyl-carbamic acid tert-butyl ester. Retrieved from

Sources

A Technical Guide to the Crystal Structure Determination of (5-Bromopyrimidin-4-yl)methanol

This guide provides an in-depth technical overview for the determination of the single-crystal X-ray structure of (5-Bromopyrimidin-4-yl)methanol, a compound of interest in medicinal chemistry and materials science. The protocols outlined herein are designed for researchers, scientists, and drug development professionals, offering a comprehensive workflow from material synthesis to final crystallographic analysis. The methodologies are grounded in established principles of synthetic chemistry and crystallography, ensuring a robust and reproducible approach.

Introduction: The Rationale for Structural Elucidation

The precise three-dimensional arrangement of atoms within a molecule is fundamental to understanding its chemical and physical properties. For active pharmaceutical ingredients and novel materials, single-crystal X-ray diffraction (SCXRD) remains the gold standard for structural elucidation, providing unambiguous information on molecular geometry, conformation, and intermolecular interactions.[1][2] The title compound, this compound, possesses key functional groups—a brominated pyrimidine ring and a hydroxymethyl substituent—that can engage in various non-covalent interactions, such as hydrogen bonding and halogen bonding. A definitive crystal structure would illuminate these interactions, providing critical insights for rational drug design, polymorphism screening, and the development of novel crystalline materials.

Synthesis and Purification of this compound

Experimental Protocol: Synthesis

-

Starting Material: A suitable precursor, such as 5-bromo-pyrimidine-4-carbaldehyde or a methyl 5-bromopyrimidine-4-carboxylate, would be required.

-

Reduction: The precursor would be dissolved in a suitable solvent, such as methanol or ethanol.

-

Reducing Agent: A mild reducing agent, like sodium borohydride (NaBH₄), would be added portion-wise at a controlled temperature (e.g., 0-5 °C) to prevent over-reduction.[6]

-

Reaction Monitoring: The progress of the reaction would be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up: The reaction would be quenched, and the product extracted into an organic solvent. The organic layer would then be washed, dried, and the solvent removed under reduced pressure.

-

Purification: The crude product would be purified by column chromatography on silica gel to yield the pure this compound.

Purity of the final compound should be assessed by ¹H NMR, ¹³C NMR, and mass spectrometry to ensure the absence of impurities that could hinder crystallization.

Crystallization: The Art and Science of Single Crystal Growth

Crystallization is often the most challenging step in structure determination.[1] It is a process that relies on creating a supersaturated solution from which the compound of interest slowly precipitates in an ordered, crystalline form.[7] The choice of solvent and crystallization technique is critical and often requires empirical screening.

Solvent Selection

An ideal solvent for crystallization should exhibit moderate solubility for the compound, with solubility increasing with temperature.[3][7] A preliminary screening of solvents with varying polarities (e.g., hexane, ethyl acetate, acetone, ethanol, methanol, water) should be conducted to identify promising candidates or solvent systems (mixtures).

Crystallization Techniques

Several methods can be employed to grow single crystals of small organic molecules.[2][8] For this compound, the following techniques are recommended for initial screening:

-

Slow Evaporation: This is the simplest method, where a near-saturated solution of the compound is left undisturbed in a loosely covered vial, allowing the solvent to evaporate slowly over days or weeks.[9][10]

-

Slow Cooling: A saturated solution of the compound is prepared in a suitable solvent at an elevated temperature. The solution is then allowed to cool slowly to room temperature, and subsequently to a lower temperature (e.g., in a refrigerator), promoting crystal growth.[7][11][12]

-

Vapor Diffusion: This technique involves dissolving the compound in a solvent in which it is soluble and placing this solution in a sealed container with a larger volume of an "anti-solvent" in which the compound is insoluble. Slow diffusion of the anti-solvent vapor into the compound's solution leads to gradual precipitation and crystal formation.[8]

-

Liquid-Liquid Diffusion (Layering): A solution of the compound is carefully layered with a less dense, miscible anti-solvent. Crystals may form at the interface of the two liquids over time.[3]

The following diagram illustrates a general workflow for screening crystallization conditions.

Caption: Workflow for Crystallization Screening.

X-ray Diffraction and Data Collection

Once a suitable single crystal (typically with dimensions > 0.1 mm in all directions) is obtained, it is mounted on a diffractometer for X-ray analysis.[2]

Experimental Protocol: Data Collection

-

Crystal Mounting: A well-formed crystal is selected under a microscope and mounted on a suitable holder (e.g., a cryoloop).

-

Data Collection: The crystal is placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion and radiation damage. It is then exposed to a monochromatic X-ray beam.

-

Diffraction Pattern: The crystal diffracts the X-rays, producing a unique pattern of reflections that are recorded on a detector.

-

Data Integration: A series of diffraction images are collected as the crystal is rotated. This data is then processed to determine the unit cell parameters, crystal system, and the intensities of the reflections.

Structure Solution and Refinement

The collected diffraction data is used to solve and refine the crystal structure. This process involves determining the positions of all atoms in the unit cell.

The logical flow from data collection to a refined structure is depicted below.

Caption: From Diffraction Data to Final Structure.

-

Structure Solution: The initial atomic positions are determined from the diffraction data using direct methods or Patterson methods.

-

Structure Refinement: The initial model is refined against the experimental data using least-squares methods. This iterative process adjusts atomic positions, and thermal parameters to improve the agreement between the calculated and observed diffraction patterns.

-

Validation: The final structure is validated using a variety of metrics to ensure its quality and chemical reasonableness. The final output is a Crystallographic Information File (CIF), which contains all the information about the crystal structure.

Data Deposition and Analysis

To ensure scientific integrity and accessibility, the final crystal structure should be deposited in a public database such as the Cambridge Structural Database (CSD).[13][14] The CSD is the world's repository for small-molecule organic and metal-organic crystal structures.[13]

Anticipated Structural Features and Analysis

Based on the molecular structure of this compound, several key structural features would be of interest:

-

Hydrogen Bonding: The hydroxyl group is a strong hydrogen bond donor, and the pyrimidine nitrogen atoms are potential acceptors. An analysis of the hydrogen bonding network would be crucial.

-

Halogen Bonding: The bromine atom on the pyrimidine ring could participate in halogen bonding interactions, which are of increasing interest in crystal engineering and drug design.

-

π-π Stacking: The pyrimidine rings may engage in π-π stacking interactions, influencing the crystal packing.

A comprehensive analysis of these intermolecular interactions would provide a complete picture of the solid-state structure of this compound.

Quantitative Data Summary (Hypothetical)

Should the crystal structure be determined, the data would be presented in a standardized format as shown in the table below. The values provided are placeholders for what would be experimentally determined.

| Parameter | Hypothetical Value |

| Chemical Formula | C₅H₅BrN₂O |

| Formula Weight | 204.02 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.5 |

| b (Å) | 10.2 |

| c (Å) | 9.8 |

| β (°) | 95.5 |

| Volume (ų) | 845.3 |

| Z | 4 |

| Density (calculated) (g/cm³) | 1.603 |

| R-factor (%) | < 5 |

References

-

SOP: CRYSTALLIZATION. (n.d.). Retrieved from [Link]

-

9 Ways to Crystallize Organic Compounds - wikiHow. (2024, October 10). Retrieved from [Link]

-

Crystallization - Organic Chemistry at CU Boulder. (n.d.). Retrieved from [Link]

-

Crystallisation Techniques. (2006, January 8). Retrieved from [Link]

-

Crystal Growing Tips - The Center for Xray Crystallography » University of Florida. (2015, April 28). Retrieved from [Link]

-

X-Ray Crystallography Laboratory Department of Chemistry Michigan State University. (n.d.). Retrieved from [Link]

- Metherall, J. P., et al. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, 52(5), 1735-1753. DOI:10.1039/D2CS00697A

-

X-ray Crystallography - Creative BioMart. (n.d.). Retrieved from [Link]

-

How To: Grow X-Ray Quality Crystals - Department of Chemistry : University of Rochester. (n.d.). Retrieved from [Link]

-

(5-Bromopyridin-2-yl)methanol | C6H6BrNO | CID 5200169 - PubChem. (n.d.). Retrieved from [Link]

-

How to grow crystals for X-ray crystallography - IUCr Journals. (2024, July 30). Retrieved from [Link]

-

Synthesis of 5-(4-bromophenyl) - 4, 6- dichloropyrimidine - Atlantis Press. (n.d.). Retrieved from [Link]

-

The Largest Curated Crystal Structure Database - CCDC. (n.d.). Retrieved from [Link]

-

Synthesis, crystal structure, Hirshfeld surface analysis, and energy framework of bis{3-(4-bromophenyl)-5-[6-(1H-pyrazol-1-yl)pyridin-2-yl]-4H-1,2,4-triazol-4-ido}nickel(II) methanol disolvate and comparison with its - PubMed Central. (n.d.). Retrieved from [Link]

- US20060116519A1 - Synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl)-ethyl-carbamic acid tert-butyl ester - Google Patents. (n.d.).

- The Discovery of N-[5-(4-Bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy] - ACS Publications. (2012, August 3). Retrieved from https://pubs.acs.org/doi/10.1021/jm3009103

-

The Discovery of N-[5-(4-Bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N′-propylsulfamide (Macitentan), an Orally Active, Potent Dual Endothelin Receptor Antagonist | Journal of Medicinal Chemistry - ACS Publications. (2012, August 3). Retrieved from [Link]

-

(5-Bromopyrimidin-2-yl)methanol - Biz Trade Circle. (n.d.). Retrieved from [Link]

-

(5-Bromopyrimidin-2-yl)methanol | C5H5BrN2O | CID 20557619 - PubChem. (n.d.). Retrieved from [Link]

-

Search - Access Structures - CCDC. (n.d.). Retrieved from [Link]

-

CCDC: Structural Chemistry Data, Software, and Insights. (n.d.). Retrieved from [Link]

Sources

- 1. Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00697A [pubs.rsc.org]

- 2. X-ray Crystallography - Creative BioMart [creativebiomart.net]

- 3. How To [chem.rochester.edu]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. US20060116519A1 - Synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl)-ethyl-carbamic acid tert-butyl ester - Google Patents [patents.google.com]

- 7. orgchemboulder.com [orgchemboulder.com]

- 8. Crystal Growing Tips » The Center for Xray Crystallography » University of Florida [xray.chem.ufl.edu]

- 9. depts.washington.edu [depts.washington.edu]

- 10. www2.chemistry.msu.edu [www2.chemistry.msu.edu]

- 11. 9 Ways to Crystallize Organic Compounds - wikiHow [wikihow.com]

- 12. journals.iucr.org [journals.iucr.org]

- 13. ccdc.cam.ac.uk [ccdc.cam.ac.uk]

- 14. ccdc.cam.ac.uk [ccdc.cam.ac.uk]

(5-Bromopyrimidin-4-yl)methanol solubility parameters

An In-Depth Technical Guide to the Solubility Parameters of (5-Bromopyrimidin-4-yl)methanol

Abstract

The solubility of an active pharmaceutical ingredient (API) or its intermediates is a critical physicochemical property that governs every stage of drug development, from synthesis and purification to formulation and bioavailability. This compound, a key heterocyclic building block, presents a unique solubility profile due to its combination of a polarizable bromine atom, basic nitrogen centers, and a hydrogen-bonding hydroxyl group. This technical guide provides a comprehensive framework for understanding, predicting, and experimentally determining the solubility parameters of this compound. We delve into the theoretical underpinnings of Hildebrand and Hansen solubility parameters, present detailed, field-proven experimental protocols for solubility determination, and explore the critical factors influencing its behavior in various solvent systems. This document is intended for researchers, chemists, and formulation scientists seeking to harness a deep understanding of solubility to accelerate pharmaceutical development.

Introduction: Why Solubility Parameters Matter

In the landscape of pharmaceutical development, the adage "like dissolves like" is a foundational principle. However, quantifying this "likeness" is a complex challenge. Solubility parameters provide a robust, numerical framework to predict and understand the interactions between a solute, such as this compound, and various solvents. An accurate understanding of these parameters is not merely an academic exercise; it is essential for practical applications including:

-

Solvent Selection: Optimizing solvents for chemical synthesis, recrystallization, and purification to maximize yield and purity.

-

Formulation Design: Identifying suitable excipients and carrier systems to ensure drug stability and achieve desired dissolution profiles.[1]

-

Bioavailability Prediction: Poor aqueous solubility is a primary contributor to low bioavailability, a major cause of failure for new drug candidates.[2][3] Early characterization allows for proactive implementation of solubility enhancement techniques.[2]

This guide will equip the reader with both the theoretical knowledge and the practical methodologies required to fully characterize the solubility of this compound.

The Theoretical Framework of Solubility

While direct experimental measurement is the gold standard, theoretical models provide a predictive foundation for understanding solubility.

The Hildebrand Solubility Parameter (δ)

The Hildebrand solubility parameter is the original, one-dimensional approach to quantifying solvency. It is defined as the square root of the cohesive energy density (CED), which is the energy required to separate molecules from one another to an infinite distance.[4][5][6]

δ = (CED)¹ᐟ² = ((ΔHᵥ - RT) / Vₘ)¹ᐟ²

Where:

-

ΔHᵥ = Enthalpy of vaporization

-

R = Ideal gas constant

-

T = Temperature

-

Vₘ = Molar volume

Causality and Limitations: The core principle is that two substances are miscible if their Hildebrand parameters are closely matched.[6] However, this model assumes that all intermolecular interactions are non-specific dispersion forces. This is a significant limitation for a molecule like this compound, which exhibits strong polar and hydrogen-bonding interactions. Relying solely on the Hildebrand parameter for such a compound can be misleading.[7]

The Hansen Solubility Parameters (HSP)

To address the shortcomings of the Hildebrand model, Charles Hansen proposed a three-component approach that dissects the total cohesive energy into contributions from dispersion forces (δD), polar forces (δP), and hydrogen bonding (δH).[8]

δ²_Total = δ²_D + δ²_P + δ²_H

-

δD (Dispersion): Arises from temporary, induced dipoles (van der Waals forces). For this compound, the pyrimidine ring and bromine atom contribute significantly.

-

δP (Polar): Represents permanent dipole-dipole interactions. The electronegative nitrogen and bromine atoms create a significant molecular dipole.

-

δH (Hydrogen Bonding): Accounts for the energy of hydrogen bonds. The methanol moiety (-CH₂OH) acts as both a hydrogen bond donor and acceptor, making this a critical parameter.

These three parameters can be visualized as coordinates in a three-dimensional "Hansen space." A solute is assigned a central point (its HSP values) and an interaction radius (R₀). A solvent is considered a "good" solvent if its own HSP coordinates fall within this spherical volume. The distance (Ra) between a solute (1) and a solvent (2) in Hansen space is calculated as:

Ra² = 4(δD₁ - δD₂)² + (δP₁ - δP₂)² + (δH₁ - δH₂)² [9][10]

If Ra < R₀, dissolution is highly probable. This multi-dimensional approach provides a far more nuanced and accurate prediction for complex pharmaceutical molecules.

Physicochemical Properties and In Silico Estimation

Before embarking on experimental work, it is crucial to collate known physicochemical data and perform theoretical estimations.

| Property | Value | Source |

| Molecular Formula | C₅H₅BrN₂O | [11] |

| Molecular Weight | 189.01 g/mol | [11] |

| CAS Number | 811450-15-4 | [11][12] |

| Storage | 2-8°C | [11] |

Note: Experimental data such as melting point and density for this compound are not consistently reported across public databases.

In Silico Estimation Workflow: In the absence of established HSP values, group contribution methods can provide a valuable starting point. This process involves dissecting the molecule into its constituent functional groups and summing their known contributions to δD, δP, and δH.

Caption: Workflow for estimating Hansen Solubility Parameters (HSP) using group contribution methods.

Experimental Determination of Solubility

Experimental measurement remains the definitive method for characterizing solubility. The choice of method depends on the stage of development, required accuracy, and available resources.

The Shake-Flask Method (Thermodynamic Solubility)

This method is considered the "gold standard" for determining the equilibrium or thermodynamic solubility of a compound.[13][14] It measures the concentration of a saturated solution that is in equilibrium with an excess of the solid compound.

Protocol: Shake-Flask Solubility Determination

-

Preparation: Add an excess amount of solid this compound to a series of vials containing a known volume of the test solvent (e.g., water, ethanol, acetonitrile, buffer at a specific pH).

-

Equilibration: Seal the vials and agitate them in a temperature-controlled shaker bath (e.g., at 25°C or 37°C) for an extended period (typically 24-72 hours).

-

Expert Insight: This long incubation is crucial to ensure the system reaches true thermodynamic equilibrium. Shorter times may lead to an overestimation of solubility if the initial dissolution rate is high, or an underestimation if dissolution is slow. A modified approach involves heating to accelerate dissolution followed by cooling and seeding to promote equilibration into the most stable polymorphic form.[15]

-

-

Phase Separation: After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle. Carefully withdraw an aliquot of the supernatant.

-

Filtration/Centrifugation: Immediately separate the saturated solution from the undissolved solid. This is a critical step to prevent solid particles from artificially inflating the measured concentration.

-

Quantification: Dilute the clear filtrate with a suitable mobile phase or solvent. Analyze the concentration of this compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectroscopy.[14][16]

-

Self-Validation: The method is validated by creating a calibration curve with standard solutions of the compound at known concentrations. The measured concentration of the filtrate must fall within the linear range of this curve.

-

-

Data Reporting: Express the solubility in mg/mL or mol/L at the specified temperature.

Caption: A generalized workflow for determining equilibrium solubility using the shake-flask method.[16]

Potentiometric Titration

For ionizable compounds like this compound, potentiometric titration is a powerful technique to determine both the intrinsic solubility (S₀) of the neutral species and its acid dissociation constant (pKa). The pyrimidine nitrogens can be protonated, making solubility pH-dependent.

Protocol: Potentiometric Titration for S₀ and pKa

-

Instrument Setup: Calibrate a pH electrode and an automated titrator system.

-

Sample Preparation: Create a suspension of the compound in a solution with a known ionic strength.

-

Titration: Titrate the suspension with a strong acid (e.g., HCl) to dissolve the compound by protonating the pyrimidine nitrogens. Then, perform a back-titration with a strong base (e.g., KOH).

-

Data Analysis: Record the pH as a function of the volume of titrant added. The point at which the compound begins to precipitate during the back-titration is used, along with the pKa derived from the titration curve, to calculate the intrinsic solubility.[18]

Critical Factors Influencing Solubility

The measured solubility is not an immutable constant but is influenced by several environmental and physical factors.

The Impact of pH

As a nitrogen-containing heterocycle, this compound is a weak base.[20] Its solubility in aqueous media is highly dependent on pH.[21]

-

At low pH (acidic): The pyrimidine nitrogen atoms become protonated, forming a cationic species. This salt form is generally much more soluble in water than the neutral molecule.

-

At high pH (basic): The compound exists predominantly in its neutral, less soluble form.

Caption: Equilibrium shift of a basic compound like this compound with pH.

The Role of Polymorphism

Polymorphism is the ability of a solid to exist in multiple crystalline forms.[3] These different polymorphs, despite having the same chemical composition, can exhibit significantly different physicochemical properties, including melting point, stability, and, critically, solubility and dissolution rate.[22][23]

-

Metastable vs. Stable Forms: Generally, a metastable polymorph is more soluble than the thermodynamically stable form.[24] However, the metastable form can convert to the stable, less soluble form over time, especially in a solution.[24]

-

Implications: Failure to control polymorphism can lead to inconsistent results in solubility studies and unpredictable bioavailability in a final drug product.[3] It is imperative during solubility studies to characterize the solid phase before and after equilibration (e.g., using PXRD or DSC) to identify any polymorphic transformations.

Conclusion

Characterizing the solubility parameters of this compound is a multi-faceted process that integrates theoretical prediction with rigorous experimental validation. While in silico tools and theoretical frameworks like Hansen Solubility Parameters provide an invaluable predictive lens, the gold-standard shake-flask method and advanced techniques like potentiometric titration are essential for generating the robust, definitive data required for pharmaceutical development. A thorough understanding of how factors such as pH and polymorphism influence solubility is critical for navigating the complexities of solvent selection, formulation, and ultimately, ensuring the therapeutic efficacy of drug candidates derived from this versatile chemical scaffold.

References

- Ghanavati, M. A., Ahmadi, S., & Rohani, S. (2024).

- Enamine. (n.d.). Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions). Enamine.

- Tran, P., et al. (n.d.). Towards the prediction of drug solubility in binary solvent mixtures at various temperatures using machine learning.

- Wenlock, M., & Barton, P. (2014). Solubility in Pharmaceutical R&D: Predictions and Reality. American Pharmaceutical Review.

- Solubility of Things. (n.d.). Spectroscopic Techniques. Solubility of Things.

- Various Authors. (n.d.).

- BioAssay Systems. (n.d.). Solubility Testing – Shake Flask Method. BioAssay Systems.

- Kästner, J., et al. (2020).